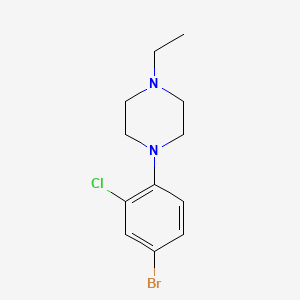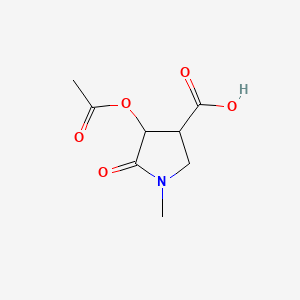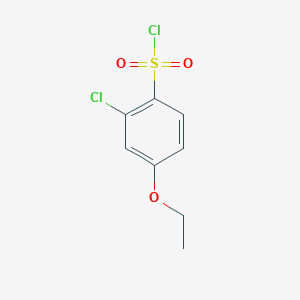
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO3S. It is a derivative of benzene, featuring a chloro group, an ethoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Chloro-4-ethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 2-Chloro-4-ethoxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous media, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate esters, and sulfonate thioesters.
Hydrolysis: 2-Chloro-4-ethoxybenzenesulfonic acid.
Reduction: Sulfonamide derivatives.
Applications De Recherche Scientifique
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methoxybenzene-1-sulfonyl chloride: Similar structure with a methoxy group instead of an ethoxy group.
2-Chloro-4-methylbenzene-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethoxy group.
4-Chloro-2-ethoxybenzene-1-sulfonyl chloride: Similar structure with the chloro and ethoxy groups in different positions.
Uniqueness
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of both chloro and ethoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The ethoxy group can provide steric hindrance and electronic effects that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C8H8Cl2O3S |
|---|---|
Poids moléculaire |
255.12 g/mol |
Nom IUPAC |
2-chloro-4-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-2-13-6-3-4-8(7(9)5-6)14(10,11)12/h3-5H,2H2,1H3 |
Clé InChI |
VVCKRCNFWOLJPS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


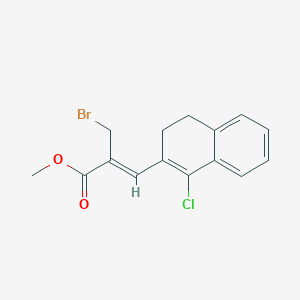
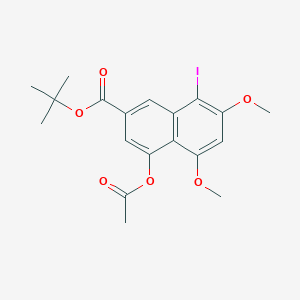
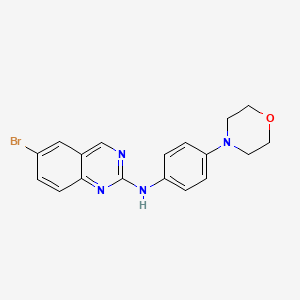


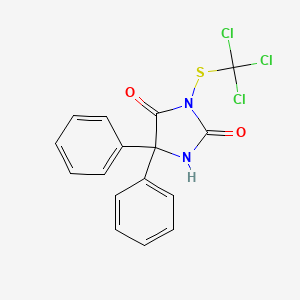
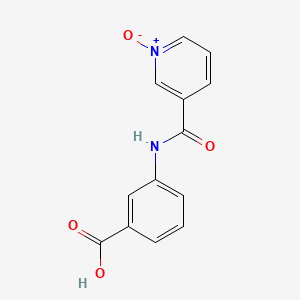
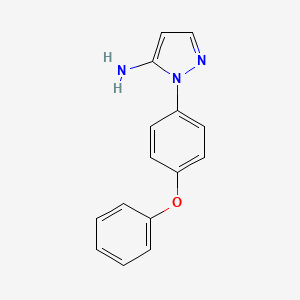
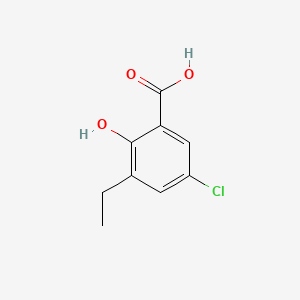
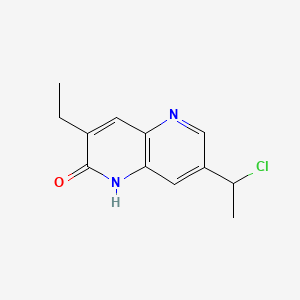
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
